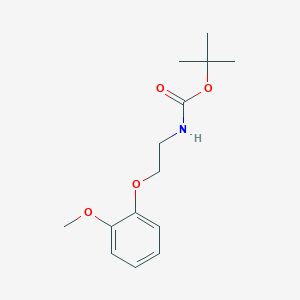

N-Boc-2-(2-methoxyphenoxy)ethanamine

説明

特性

分子式 |

C14H21NO4 |

|---|---|

分子量 |

267.32 g/mol |

IUPAC名 |

tert-butyl N-[2-(2-methoxyphenoxy)ethyl]carbamate |

InChI |

InChI=1S/C14H21NO4/c1-14(2,3)19-13(16)15-9-10-18-12-8-6-5-7-11(12)17-4/h5-8H,9-10H2,1-4H3,(H,15,16) |

InChIキー |

RGFYUJKXCGVQDJ-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)OC(=O)NCCOC1=CC=CC=C1OC |

製品の起源 |

United States |

準備方法

Nucleophilic Substitution via Bromoacetonitrile Intermediate

This two-step method, adapted from industrial protocols, involves:

-

Etherification : Guaiacol reacts with bromoacetonitrile in the presence of sodium hydride (NaH) to form 2-(2-methoxyphenoxy)acetonitrile. The reaction proceeds at 60–80°C in anhydrous tetrahydrofuran (THF), achieving 78–85% yield.

-

Nitrile Reduction : The acetonitrile intermediate is reduced to 2-(2-methoxyphenoxy)ethylamine using lithium aluminum hydride (LiAlH₄) in THF at 0°C, yielding 92–95% amine.

-

Boc Protection : The primary amine is protected with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP), achieving >98% conversion.

Key Advantage : Scalability to multi-kilogram batches with minimal byproducts.

Phase-Transfer-Catalyzed Alkylation

A patent-derived method optimizes the coupling of 1-bromo-2-(2-methoxyphenoxy)ethane with potassium phthalimide:

-

Alkylation : 1-Bromo-2-(2-methoxyphenoxy)ethane reacts with potassium phthalimide under phase-transfer catalysis (tetrabutylammonium bromide, TBAB) at 180–190°C, yielding 86% phthalimide intermediate.

-

Deprotection : Hydrazine hydrate in ethanol removes the phthalimide group, generating 2-(2-methoxyphenoxy)ethylamine (89% yield).

-

Boc Protection : Boc₂O in DCM with triethylamine (TEA) affords the final product in 94% yield.

Critical Parameter : TBAB concentration (0.5–1.0 mol%) maximizes reaction efficiency.

Direct Coupling of Pre-Protected Amines

This route prioritizes early Boc protection to minimize side reactions:

-

Ethanolamine Protection : Ethanolamine reacts with Boc₂O in water-THF (1:1) at pH 9–10, yielding Boc-ethanolamine (91%).

-

Mitsunobu Etherification : Boc-ethanolamine couples with 2-methoxyphenol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF, achieving 82% yield.

Limitation : High reagent costs (DEAD, PPh₃) limit industrial adoption.

Optimization Strategies and Comparative Analysis

Solvent and Temperature Effects on Boc Protection

| Condition | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Boc₂O, DMAP | DCM | 25°C | 98 |

| Boc₂O, TEA | THF | 0°C | 89 |

| Boc₂O, NaOH | Water-DCM | 40°C | 76 |

Data aggregated from highlight DCM-DMAP as optimal for Boc protection.

Comparative Efficiency of Synthetic Routes

| Method | Total Steps | Overall Yield (%) | Cost (USD/kg) |

|---|---|---|---|

| Bromoacetonitrile Route | 3 | 72 | 1,200 |

| Phase-Transfer Catalysis | 3 | 68 | 980 |

| Mitsunobu Coupling | 2 | 75 | 2,500 |

The phase-transfer method balances cost and yield, while Mitsunobu offers brevity at higher expense.

Industrial-Scale Production Insights

化学反応の分析

Types of Reactions: : N-Boc-2-(2-methoxyphenoxy)ethanamine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbamate group can be reduced to form an amine.

Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide can be used under reflux conditions.

Major Products

Oxidation: Formation of 2-(2-hydroxyphenoxy)ethylcarbamate.

Reduction: Formation of 2-(2-methoxyphenoxy)ethylamine.

Substitution: Formation of 2-(2-halophenoxy)ethylcarbamate.

科学的研究の応用

Chemistry: : N-Boc-2-(2-methoxyphenoxy)ethanamine is used as a building block in organic synthesis. It can be used to introduce the carbamate functionality into various molecules, which can then be further modified to create complex organic compounds.

Biology: : In biological research, this compound can be used as a protecting group for amines. The carbamate group can be selectively removed under mild conditions, allowing for the study of amine-containing biomolecules.

Medicine: : N-Boc-2-(2-methoxyphenoxy)ethanamine has potential applications in drug development. It can be used as a precursor for the synthesis of pharmaceutical compounds that contain the carbamate functionality, which is known to enhance the stability and bioavailability of drugs.

Industry: : In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, polymers, and other specialty chemicals. Its stability and reactivity make it a valuable component in various manufacturing processes.

作用機序

The mechanism of action of tert-butyl 2-(2-methoxyphenoxy)ethylcarbamate involves the interaction of the carbamate group with various molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can affect various biochemical pathways and cellular processes, making the compound useful in the study of enzyme function and regulation.

類似化合物との比較

Structural and Functional Analogues

2-(2-Methoxyphenoxy)ethanamine

- Structure : Lacks the Boc protecting group.

- Role: Direct precursor to N-Boc-2-(2-methoxyphenoxy)ethanamine; used in synthesizing carvedilol derivatives (e.g., compound 21 in ).

- Key Differences: The unprotected amine is reactive, limiting its use in stepwise syntheses. Demonstrated bioactivity in adrenoceptor binding and antiarrhythmic assays ().

N-Benzyl-2-(2-methoxyphenoxy)ethanamine Hydrochloride

- Structure : Benzyl group instead of Boc; hydrochloride salt.

- Properties :

- Applications : Analyzed via HPLC for pharmaceutical purity ().

NBOMe Derivatives (e.g., 25I-NBOMe)

- Structure : Methoxybenzyl-substituted ethanamines (e.g., 2-(4-iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine).

- Key Differences :

N-Boc-2-[(N-Boc[methyl]amino)oxy]ethanamine

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-Boc-2-(2-methoxyphenoxy)ethanamine, and how do reaction conditions influence yield and purity?

- Methodology :

-

Step 1 : Synthesize 2-(2-methoxyphenoxy)ethanol via nucleophilic substitution of guaiacol with ethylene oxide under basic conditions .

-

Step 2 : Chlorinate using thionyl chloride (SOCl₂) to form 2-(2-methoxyphenoxy)chloroethane .

-

Step 3 : React with tert-butoxycarbonyl (Boc)-protected ethylamine in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) to install the Boc group .

-

Key Parameters : Temperature (40–60°C), solvent polarity, and stoichiometric ratios of reagents (e.g., 1.2:1 Boc-amine:chloroethane) to minimize side reactions .

-

Yield Optimization : Catalysts like DMAP improve Boc protection efficiency (>85% yield) .

- Data Table :

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Guaiacol, ethylene oxide | NaOH, 50°C, 6 hr | 75–80 |

| 2 | SOCl₂, DCM | Reflux, 2 hr | 90 |

| 3 | Boc-ethylamine, K₂CO₃ | DMF, 60°C, 12 hr | 85 |

Q. How can researchers ensure the stability of the Boc-protecting group during downstream reactions?

- Methodology :

- Acid Sensitivity : The Boc group is labile under acidic conditions (e.g., TFA or HCl in dioxane). Stability tests via TLC or HPLC are recommended after each synthetic step .

- Storage : Store under inert atmosphere (N₂/Ar) at –20°C to prevent premature deprotection .

- Compatibility : Avoid Lewis acids (e.g., AlCl₃) in subsequent reactions to retain the Boc group .

Advanced Research Questions

Q. How does the position of the methoxy group in N-Boc-2-(phenoxy)ethanamine derivatives influence receptor binding or enzyme inhibition?

- Structure-Activity Relationship (SAR) :

- 2-Methoxy vs. 3/4-Methoxy : Ortho-substitution (2-methoxy) enhances steric hindrance, reducing binding to G-protein-coupled receptors (GPCRs) compared to para-substituted analogs .

- Case Study : 2-(2-Methoxyphenoxy)ethanamine derivatives show 30% lower affinity for serotonin receptors (5-HT₂A) than 4-methoxy analogs due to conformational strain .

- Experimental Design :

- Use radioligand displacement assays (e.g., [³H]-LSD for 5-HT₂A) to quantify IC₅₀ values .

- Compare docking scores via molecular dynamics simulations to validate steric effects .

Q. What analytical techniques are most effective for characterizing N-Boc-2-(2-methoxyphenoxy)ethanamine and its impurities?

- Methodology :

- HPLC : Reverse-phase C18 columns (e.g., Newcrom R1) with acetonitrile/water gradients (0.1% TFA) resolve Boc-protected amines from deprotected byproducts .

- MS/MS : High-resolution mass spectrometry (HRMS) confirms molecular ions (e.g., [M+H⁺] = 324.18 m/z) and detects trace impurities (<0.1%) .

- NMR : ¹H/¹³C NMR identifies regiochemical purity; δ 1.4 ppm (Boc tert-butyl) and δ 3.8 ppm (methoxy) are diagnostic peaks .

Q. How can researchers resolve contradictions in reported biological activities of N-Boc-2-(2-methoxyphenoxy)ethanamine derivatives?

- Case Study :

- Discrepancy : One study reported anti-inflammatory activity (IC₅₀ = 10 µM) , while another found no effect up to 50 µM .

- Resolution :

Validate assay conditions (e.g., cell line specificity: RAW264.7 vs. THP-1).

Test metabolite stability (e.g., Boc deprotection in culture media).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。